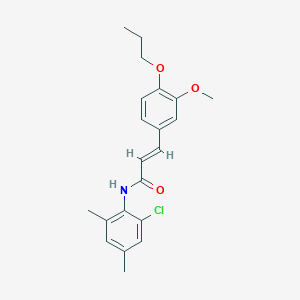
N-(2-氯-4,6-二甲苯基)-3-(3-甲氧基-4-丙氧苯基)丙烯酰胺
描述
Synthesis Analysis
The synthesis of related acrylamides often involves multi-step procedures starting from basic precursors. For instance, a novel functional acrylamide was synthesized through an efficient four-step procedure starting from diaminoethane, highlighting the complexity and precision required in synthesizing such compounds (Ling et al., 1999). Another example is the microwave-assisted synthesis of N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide, demonstrating modern techniques that expedite the synthesis process while maintaining control over the reaction conditions (Schmitz & Ritter, 2007).
Molecular Structure Analysis
The molecular structure of acrylamides is crucial for their reactivity and properties. Studies involving X-ray crystallography provide detailed insights into the arrangement of atoms and molecular conformations. For example, the crystal structures of E and Z isomers of related compounds were determined, illustrating the importance of molecular geometry in understanding the compound's characteristics and potential interactions (Shinkre et al., 2008).
Chemical Reactions and Properties
Acrylamides participate in a variety of chemical reactions, leading to diverse applications. Their reactivity can be tailored by modifying the molecular structure, as seen in the synthesis of polymers with specific functional groups (Gormanns & Ritter, 1994). Furthermore, the controlled polymerization of acrylamides through techniques like atom transfer radical polymerization (ATRP) demonstrates the versatility and control achievable in synthesizing polymeric materials with desired properties (Teodorescu & Matyjaszewski, 2000).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, thermal stability, and phase behavior, are influenced by their molecular structure. For instance, the synthesis and study of poly[oligo(ethylene glycol) (meth)acrylamides] reveal the impact of polymer composition on solubility and temperature responsiveness, showcasing the material's potential for biocompatible applications (Chua et al., 2012).
Chemical Properties Analysis
Acrylamides' chemical properties, such as reactivity towards specific reagents or under certain conditions, play a critical role in their applications. The preparation and polymerization studies of acrylamides provide insights into their behavior and the factors influencing their reactivity, enabling the design of materials with targeted functionalities (Hoke, 1971).
科学研究应用
受控聚合和材料科学
丙烯酰胺衍生物,包括N-(2-氯-4,6-二甲苯基)-3-(3-甲氧基-4-丙氧苯基)丙烯酰胺,可能参与受控聚合过程。例如,使用原子转移自由基聚合(ATRP)对(甲)丙烯酰胺进行受控聚合表明,这些化合物可以聚合以实现随转化率线性分子量增加并保持低多分散性,突出了它们在制造具有精确性能的聚合物中的效用 (Teodorescu & Matyjaszewski, 2000)。
药物输送系统
聚(N-异丙基丙烯酰胺)和其他丙烯酰胺衍生物由于其热响应特性而被广泛研究用于药物输送系统。N-异丙基丙烯酰胺的可控室温RAFT(可逆加成-断裂链转移)聚合证明了制造具有受控/"活性"聚合特征的聚合物的可行性,使其适用于复杂的药物输送机制 (Convertine et al., 2004)。
环境和生化应用
丙烯酰胺衍生物还被探索用于环境和生化应用,例如开发具有分子印迹的聚合物以选择性吸附化学物质,表明具有环境净化和选择性过滤过程的潜力 (Popov et al., 2009)。此外,丙烯酰胺的化学和生物化学,包括其合成、应用和安全性,已经过综述,表明丙烯酰胺衍生物在各种工业和科学目的方面具有广泛的兴趣 (Friedman, 2003)。
属性
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-5-10-26-18-8-6-16(13-19(18)25-4)7-9-20(24)23-21-15(3)11-14(2)12-17(21)22/h6-9,11-13H,5,10H2,1-4H3,(H,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMCLKZUXJWAQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)
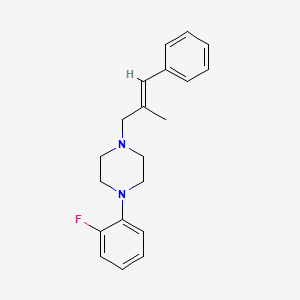
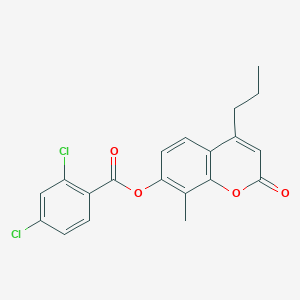
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)


![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)
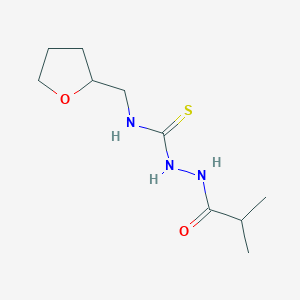
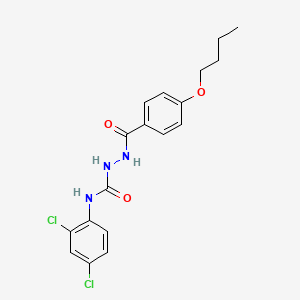
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)